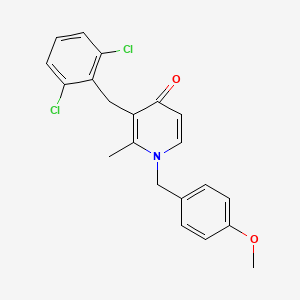
3-(2,6-二氯苄基)-1-(4-甲氧基苄基)-2-甲基-4(1H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone" is a chemically synthesized molecule that likely possesses a pyridinone core structure, which is a common feature in various medicinal and agrochemical compounds. The molecule includes a pyridinone ring substituted with methoxybenzyl and dichlorobenzyl groups, suggesting potential for interaction with biological systems or for further chemical modifications.
Synthesis Analysis
The synthesis of related pyridinone compounds involves multi-step chemical reactions. For instance, starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones, a series of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides were synthesized through a Diels-Alder reaction followed by substitution reactions and further treatment with sodium phenylmethoxide . Although the specific synthesis of "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone" is not detailed, similar synthetic strategies could be employed, involving halogenated intermediates and nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is characterized by spectroscopic methods and, in some cases, X-ray crystallography. For example, a related compound "6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile" was characterized using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis, revealing the orientation of substituents around the pyridine ring and the presence of intermolecular interactions in the crystal structure . These techniques would be applicable to analyze the molecular structure of "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone".
Chemical Reactions Analysis
Pyridinone derivatives can undergo various chemical reactions, including rearrangements and substitutions. For instance, chlorinated pyrrolidin-2-ones can be transformed into 5-methoxylated 3-pyrrolin-2-ones via rearrangement reactions with alkaline methoxide . Such reactivity suggests that the dichlorobenzyl and methoxybenzyl groups in "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone" could also participate in similar reactions, potentially leading to new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The presence of methoxy and dichlorobenzyl groups can affect the compound's solubility, boiling point, melting point, and stability. The intermolecular interactions observed in the crystal structures of related compounds, such as hydrogen bonding and π-π interactions, can also impact the compound's physical properties and its behavior in solid-state . These properties are essential for understanding the compound's potential applications and for designing new derivatives with desired characteristics.
科学研究应用
合成与结构分析该化合物在科学研究中的相关性可以通过其结构类似物和相关化合物得到体现,这些化合物已被合成并分析了各种理化性质。例如,Beytur 和 Avinca (2021) 对杂环化合物的分子、电子、非线性光学和光谱分析进行了研究,揭示了使用不同 DFT 方法计算出的电子性质的见解。这些见解对于理解类似化合物在不同环境中的行为至关重要,为进一步研究 3-(2,6-二氯苄基)-1-(4-甲氧基苄基)-2-甲基-4(1H)-吡啶酮及其在材料科学和化学中的应用奠定了基础 (Beytur & Avinca, 2021).
催化活性和化学合成该化合物的相关结构已被探索其在催化活性中的潜力以及作为化学合成中的中间体。例如,Schlindwein 等人 (2006) 对新型亲脂性 3-羟基-4-吡啶酮酸铁 (III) 配合物进行了研究,讨论了与感兴趣的化学结构相似的配合物的合成和结构表征。这些配合物在包括药学和材料科学在内的各种应用中显示出潜力,暗示了 3-(2,6-二氯苄基)-1-(4-甲氧基苄基)-2-甲基-4(1H)-吡啶酮在相关领域的用途广泛 (Schlindwein et al., 2006).
抗惊厥剂和药物化学此外,Pandey 和 Srivastava (2011) 对杂环席夫碱的合成和表征提供了一个例子,说明如何研究该化合物的结构类似物以了解其潜在的抗惊厥特性。这项研究表明结构分析和修饰在开发新的治疗剂中的重要性,暗示了 3-(2,6-二氯苄基)-1-(4-甲氧基苄基)-2-甲基-4(1H)-吡啶酮在药物发现和开发中的应用途径 (Pandey & Srivastava, 2011).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-14-17(12-18-19(22)4-3-5-20(18)23)21(25)10-11-24(14)13-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCJSGAPAXLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



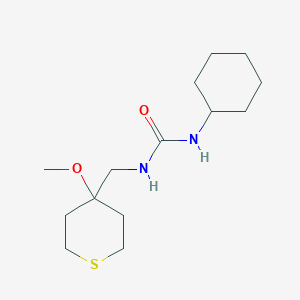


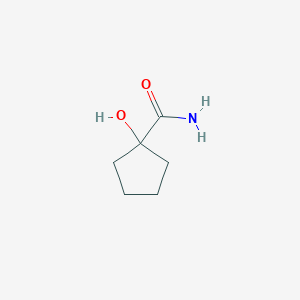

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)
![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)
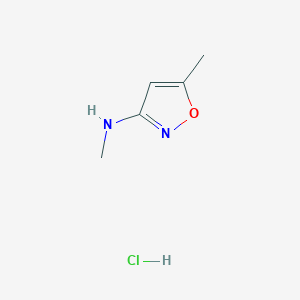
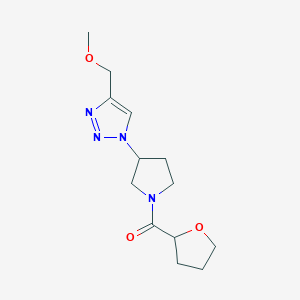
![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)
